Phenobarbital 1-Diethyl Butyrate

Description

Properties

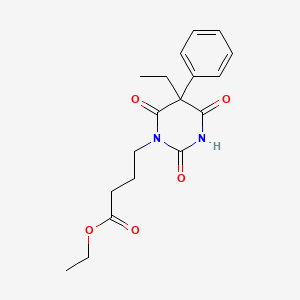

Molecular Formula |

C18H22N2O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

ethyl 4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoate |

InChI |

InChI=1S/C18H22N2O5/c1-3-18(13-9-6-5-7-10-13)15(22)19-17(24)20(16(18)23)12-8-11-14(21)25-4-2/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,19,22,24) |

InChI Key |

OKBSKWNTWHTPPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)OCC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of this compound generally involves:

- Starting Material : Diethyl ethylphenylmalonate or related malonate esters.

- Reagents : Urea or cyanoguanidine, sodium ethoxide or sodium methoxide as bases.

- Reaction Type : Condensation and cyclization to form the barbiturate ring, followed by esterification with diethyl butyrate moieties.

Specific Methods Related to Phenobarbital Derivatives

Research on phenobarbital synthesis provides insights into the preparation of related esters:

Method Using Sodium Ethoxide : Diethyl ethylphenylmalonate reacts with urea in the presence of sodium ethoxide. The base is added in portions over several hours to facilitate condensation and cyclization. This method yields phenobarbital derivatives, which can be further esterified to obtain this compound.

Method Using Sodium Methoxide : Similar to the sodium ethoxide method but using sodium methoxide as the base. Two procedural variations exist:

- Adding diethyl ethylphenylmalonate to sodium methoxide, then adding urea.

- Adding urea to sodium methoxide, then adding diethyl ethylphenylmalonate.

The second variation typically results in higher yields (up to 17.45% for phenobarbital), indicating better reaction efficiency and purity.

Esterification Step

Comparative Analysis of Preparation Methods

| Parameter | Sodium Ethoxide Method | Sodium Methoxide Method (2nd Category) |

|---|---|---|

| Reaction Base | Sodium ethoxide | Sodium methoxide |

| Addition Sequence | Diethyl ethylphenylmalonate + urea | Urea + sodium methoxide, then diethyl ethylphenylmalonate |

| Yield (%) (Phenobarbital) | ~15.84 (crude) | Up to 17.45 (total after recrystallizations) |

| Purity Analysis | Confirmed by TLC, IR, melting point | Confirmed by TLC, IR, melting point |

| Reaction Efficiency | Moderate | Higher |

The sodium methoxide method with urea added first followed by diethyl ethylphenylmalonate offers the best yield and purity for phenobarbital synthesis, which is a close analog for preparing this compound.

Supporting Analytical Data

The identification and purity of the synthesized compounds are typically confirmed by:

- Thin Layer Chromatography (TLC) : To monitor reaction progress and purity.

- Infrared Spectroscopy (IR) : To confirm functional groups, especially ester carbonyl and barbiturate ring features.

- Melting Point Determination : To compare with standard phenobarbital or related derivatives ensuring correct product formation.

Table: Sample Yield Data from Phenobarbital Synthesis Methods

| Description | Crude Yield (%) | 1st Recrystallization Yield (%) | 2nd Recrystallization Yield (%) | Total Yield (%) |

|---|---|---|---|---|

| Sodium Ethoxide Method | 15.84 | - | - | 15.84 |

| Sodium Methoxide Method, 2nd Cat. | 22.48 | 14.52 | 2.93 | 17.45 |

Note: These yields pertain to phenobarbital synthesis but are indicative for related ester derivatives preparation.

Chemical Reactions Analysis

Hydrolysis Reactions

Phenobarbital 1-diethyl butyrate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield phenobarbital and butyric acid as primary products. This reaction is critical for its metabolic breakdown and synthesis of related derivatives.

The reaction mechanism follows classic ester hydrolysis, with the diethyl butyrate group acting as a leaving group. The presence of electron-withdrawing groups in the barbiturate core stabilizes the transition state, facilitating cleavage .

Metabolic Interactions

While primarily a synthetic intermediate, this compound shares metabolic pathways with phenobarbital. Key enzymatic interactions include:

-

Cytochrome P450 Induction :

Phenobarbital derivatives induce CYP2B, CYP2C, and CYP3A subfamilies in hepatic cells, accelerating their own metabolism and that of co-administered drugs . -

Human Pregnane X Receptor (hPXR) Activation :

The compound may bind hPXR (binding affinity ), promoting transcription of drug-metabolizing enzymes like CYP3A4 .

Comparative Reactivity with Other Barbiturates

The diethyl butyrate group enhances lipid solubility compared to unmodified phenobarbital, altering reaction kinetics and metabolic stability:

Stability and Storage

The compound is stable at room temperature but degrades under prolonged exposure to moisture or extreme pH. Recommended storage conditions include:

Scientific Research Applications

Phenobarbital 1-Diethyl Butyrate is a chemical compound derived from phenobarbital, an anticonvulsant and long-acting barbiturate. It is characterized by its diethyl butyrate moiety, which alters its pharmacokinetic properties compared to its parent compound.

Scientific Research Applications

- Synthesis of Phenobarbital Derivatives this compound is primarily utilized in research settings as a reagent for synthesizing other phenobarbital derivatives. For example, it is a reagent in the synthesis of Phenobarbital 1-Butyric Acid .

- Pharmacological Studies Its unique structural properties make it valuable in pharmacological studies aimed at understanding the effects of modified barbiturates on seizure activity and sedation.

- Drug Metabolism and Interaction Studies It may serve as a model compound for studying drug metabolism and interactions within biological systems. Interaction studies focus on its pharmacokinetic properties and potential interactions with other drugs. Given that phenobarbital is known to induce liver enzymes involved in drug metabolism, derivatives like this compound may exhibit similar properties, influencing the metabolism of co-administered medications. Such studies are crucial for understanding potential drug-drug interactions that could affect therapeutic outcomes.

The biological activity of this compound is closely related to that of phenobarbital itself. It exhibits anticonvulsant properties by modulating GABA_A receptors, thus increasing synaptic inhibition and elevating seizure thresholds, which makes it potentially useful in treating various seizure disorders . The presence of the diethyl butyrate group may enhance its lipid solubility, potentially affecting its absorption and distribution in biological systems.

Comparison with Other Barbiturates

This compound shares structural similarities with several other barbiturate derivatives.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phenobarbital | Longest-acting barbiturate; widely used anticonvulsant | |

| Pentobarbital | Shorter-acting; used for anesthesia | |

| Secobarbital | Used for sedation; has a rapid onset | |

| Amobarbital | Intermediate duration; used in sleep induction | |

| This compound | Distinguished by its diethyl butyrate modification, which may enhance its pharmacological profile compared to traditional barbiturates |

Mechanism of Action

Phenobarbital 1-Diethyl Butyrate exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity . Additionally, it may inhibit calcium channels, leading to decreased excitatory neurotransmitter release .

Comparison with Similar Compounds

Research and Development Insights

- Synthetic Challenges : Diethyl ester derivatives (e.g., erythro-4c) require stereoselective synthesis to isolate erythro/threo isomers, which may influence pharmacological activity .

Biological Activity

Phenobarbital 1-Diethyl Butyrate is a derivative of phenobarbital, a well-known barbiturate with significant applications in medicine, particularly as an anticonvulsant. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential implications in clinical settings.

Chemical Structure and Properties

This compound is characterized by its structural formula:

- Chemical Name : Ethyl 4-(5-Ethyl-2,4,6-trioxo-5-phenyltetrahydropyrimidin-1(2H)-yl)butanoate

- Molecular Formula : C₁₈H₂₂N₂O₅

- Molecular Weight : 358.38 g/mol

This compound is notable for its increased lipophilicity compared to phenobarbital, which may enhance its bioavailability and distribution in biological systems .

Phenobarbital and its derivatives primarily exert their effects through modulation of the central nervous system (CNS). The mechanisms include:

- GABA Receptor Modulation : Phenobarbital enhances the activity of GABA_A receptors, leading to increased synaptic inhibition. This action elevates the seizure threshold and reduces neuronal excitability .

- Calcium Channel Inhibition : It may inhibit calcium channels, resulting in decreased release of excitatory neurotransmitters .

- Gene Expression Alteration : Research indicates that phenobarbital can induce changes in gene expression related to liver metabolism and tumorigenesis. For instance, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis in liver tissues .

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Gene Expression Changes : A study highlighted that treatment with phenobarbital resulted in significant alterations in gene expression related to liver function and tumorigenesis. Specifically, genes associated with cell cycle regulation were upregulated, suggesting a potential link to increased cancer risk in susceptible populations .

- Hepatotoxicity Assessment : In vitro studies using primary hepatocytes indicated that phenobarbital could induce hepatotoxic effects through oxidative stress and inflammation pathways, emphasizing the need for careful monitoring during therapeutic use .

- Clinical Applications : Phenobarbital remains a critical component in treating epilepsy and other seizure disorders. Its derivatives are being explored for enhanced efficacy and reduced side effects .

Q & A

Q. What are the primary mechanisms by which phenobarbital and butyrate interact in hepatic enzyme modulation?

Phenobarbital induces cytochrome P450 (CYP) enzymes, such as CYP2H and CYP3A37, which are critical for xenobiotic metabolism. Butyrate, however, mitigates this induction through histone hyperacetylation, altering chromatin structure and suppressing transcriptional activity of CYP genes. Experimental designs should include dose-response studies (e.g., 0.25 vs. 1.25 g/kg BW butyrate) to assess dose-dependent epigenetic effects, paired with phenobarbital co-administration in avian or mammalian models .

Q. How does butyrate influence the pharmacokinetics of phenobarbital in vivo?

Butyrate may alter phenobarbital metabolism by modulating hepatic CYP activity. Methodologically, researchers should use gas chromatography-mass spectrometry (GC-MS) to quantify phenobarbital levels in serum or plasma, combined with liver histology to assess CYP expression. Control groups should include butyrate-only and phenobarbital-only cohorts to isolate interaction effects .

Q. What experimental models are suitable for studying the combined effects of phenobarbital and butyrate?

Broiler chickens are well-established models due to their sensitivity to butyrate’s epigenetic effects and phenobarbital’s enzyme induction. For mammalian studies, rodent models with induced hepatic enzymes (e.g., via phenobarbital pretreatment) can assess butyrate’s modulatory role. Ensure diets are standardized to avoid confounding from endogenous butyrate production .

Advanced Research Questions

Q. How do dose-dependent effects of butyrate complicate its interaction with phenobarbital in CYP regulation?

Lower butyrate doses (0.25 g/kg BW) enhance histone H4 acetylation, suppressing phenobarbital-induced CYP activity, while higher doses (1.25 g/kg BW) preferentially acetylate histone H3, showing no inhibitory effect. Researchers must use chromatin immunoprecipitation (ChIP) assays to map histone modifications and correlate these with CYP mRNA levels. Dose titration studies are critical to identify non-linear response thresholds .

Q. What methodologies resolve the "butyrate paradox" in cancer studies when combined with phenobarbital?

The paradox arises from butyrate’s dual role as a pro-apoptotic agent in vitro and a potential tumor promoter in vivo. To address this, use orthotopic colon cancer models with phenobarbital pretreatment to simulate enzyme induction. Measure butyrate’s prodrug efficacy (e.g., tributyrin) using metabolomics and tumor histopathology. Control for dietary fiber intake, a confounding source of endogenous butyrate .

Q. How can researchers design experiments to assess gut segment-specific effects of butyrate-phenobarbital interactions?

Utilize ligated intestinal loops in animal models to isolate duodenal, jejunal, and ileal segments. Administer phenobarbital intravenously and butyrate orally, then quantify drug/metabolite concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pair with RNA-seq to identify segment-specific gene expression changes in nutrient transporters and CYP isoforms .

Q. What strategies reconcile contradictory data on butyrate’s epigenetic effects across species?

Cross-species comparisons (e.g., avian vs. murine hepatocytes) under standardized in vitro conditions (oxygen tension, media composition) can isolate species-specific histone deacetylase (HDAC) sensitivities. Use CRISPR-Cas9 to knock out HDAC isoforms and assess butyrate’s acetylation efficiency in the presence of phenobarbital .

Data Contradiction Analysis

Q. Why do studies report divergent outcomes on butyrate’s chemopreventive efficacy with phenobarbital?

Discrepancies stem from:

- Timing: Prophylactic vs. therapeutic butyrate administration alters outcomes.

- Model systems: In vitro models lack gut microbiota, which metabolize butyrate.

- Dose thresholds: Non-linear effects necessitate rigorous dose-response frameworks. Researchers should adopt meta-analytic approaches to harmonize heterogeneous datasets, stratifying by dose, timing, and model .

Q. How does butyrate’s modulation of gut microbiota interact with phenobarbital’s systemic effects?

Butyrate promotes Clostridia spp., which may metabolize phenobarbital. Use gnotobiotic models colonized with defined microbial consortia (e.g., Roseburia spp.) and measure phenobarbital bioavailability via stable isotope tracing. Control for microbial butyrate production using 16S rRNA sequencing and metabolomic profiling .

Methodological Recommendations

Q. What analytical techniques optimize real-time monitoring of butyrate-phenobarbital interactions?

Proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables breath-by-breath analysis of volatile metabolites (e.g., ethyl butyrate) during phenobarbital administration. For tissue-specific resolution, combine with microdialysis probes in target organs (liver, colon) .

Q. How to standardize butyrate delivery in animal studies to avoid variability?

Use fat-coated sodium butyrate formulations to ensure sustained release in the distal gut. Validate delivery efficiency via fecal butyrate quantification and cecal luminal pH measurements. Pair with phenobarbital pharmacokinetic assays to confirm interaction stability .

Tables for Key Data

Table 1. Dose-dependent effects of butyrate on phenobarbital-induced CYP activity in chickens

| Butyrate Dose (g/kg BW) | Histone Acetylation Target | CYP3A37 Activity (% Change vs. Control) |

|---|---|---|

| 0.25 | H4 | -38% |

| 1.25 | H3 | +5% (NS) |

Table 2. Resolving the butyrate paradox: Experimental design considerations

| Factor | In Vitro Approach | In Vivo Approach |

|---|---|---|

| Butyrate Source | Synthetic sodium butyrate | Dietary fiber (resistant starch) |

| Tumor Microenvironment | 2D cell cultures | Orthotopic mouse models |

| Metabolite Monitoring | Extracellular flux analysis | Fecal/plasma metabolomics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.